Technical Guide: Synthesis and Characterization of Benzyl Diethyldithiocarbamate
Technical Guide: Synthesis and Characterization of Benzyl Diethyldithiocarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl diethyldithiocarbamate is an organic sulfur compound belonging to the dithiocarbamate class of molecules. Dithiocarbamates are recognized for their strong metal-chelating properties and diverse biological activities. This technical guide provides an in-depth overview of the synthesis, characterization, and a key biological signaling pathway associated with benzyl diethyldithiocarbamate and related compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.
Synthesis of Benzyl Diethyldithiocarbamate
The most common and straightforward method for the synthesis of benzyl diethyldithiocarbamate involves a nucleophilic substitution reaction between an alkali metal salt of diethyldithiocarbamic acid and a benzyl halide. The general reaction scheme is depicted below:
Caption: General reaction scheme for the synthesis of benzyl diethyldithiocarbamate.
Experimental Protocol: Synthesis from Sodium Diethyldithiocarbamate and Benzyl Chloride
This protocol outlines the synthesis of benzyl diethyldithiocarbamate from commercially available starting materials.
Materials:
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Sodium diethyldithiocarbamate (NaS₂CN(C₂H₅)₂)
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Benzyl chloride (C₆H₅CH₂Cl)
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N,N-Dimethylformamide (DMF) or Acetone
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Distilled water
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Diethyl ether or other suitable organic solvent for extraction
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Anhydrous magnesium sulfate or sodium sulfate
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Separatory funnel
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Rotary evaporator
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium diethyldithiocarbamate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone.
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Cool the solution in an ice bath.
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Add benzyl chloride (1 equivalent), dissolved in a small amount of the reaction solvent, dropwise to the stirred solution of sodium diethyldithiocarbamate over a period of 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Once the reaction is complete, pour the mixture into a separatory funnel containing distilled water.
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Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers and wash with distilled water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
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The crude benzyl diethyldithiocarbamate can be purified by column chromatography on silica gel if necessary.
Characterization of Benzyl Diethyldithiocarbamate
The synthesized benzyl diethyldithiocarbamate can be characterized using various spectroscopic and analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₇NS₂ |
| Molecular Weight | 239.40 g/mol |
| Appearance | Light yellow to brown clear liquid.[1] |
| CAS Number | 3052-61-7 |
| Purity (by GC) | >98.0% |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum of benzyl diethyldithiocarbamate is expected to show characteristic signals for the ethyl and benzyl protons.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 6H | -CH₂CH₃ |
| ~3.7 | Quartet | 4H | -CH₂ CH₃ |
| ~4.6 | Singlet | 2H | -S-CH₂ -Ph |
| ~7.3-7.4 | Multiplet | 5H | Aromatic protons |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) (ppm) | Assignment |
| ~12-14 | -CH₂CH₃ |
| ~42-48 | -CH₂ CH₃ |
| ~40 | -S-CH₂ -Ph |
| ~127-129 | Aromatic CH |
| ~136-138 | Aromatic C (ipso) |
| ~200 | C =S |
FT-IR (Fourier-Transform Infrared) Spectroscopy
The FT-IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment |
| ~2850-3000 | C-H stretching (aliphatic) |
| ~3030-3080 | C-H stretching (aromatic) |
| ~1450-1500 | C=C stretching (aromatic) |
| ~1485 | C-N stretching (thioureide) |
| ~998 | C=S stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z Value | Assignment |
| 239 | Molecular ion [M]⁺ |
| 148 | [M - C₆H₅CH₂]⁺ or [N(C₂H₅)₂CS₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
| 116 | [N(C₂H₅)₂CS]⁺ |
Biological Activity and Signaling Pathway
Dithiocarbamates, including benzyl diethyldithiocarbamate, are known to exhibit a range of biological activities, often through their ability to chelate metal ions, particularly copper. The resulting dithiocarbamate-copper complexes can act as potent inhibitors of various cellular processes.
One of the key mechanisms of action for dithiocarbamate-copper complexes is the inhibition of the ubiquitin-proteasome system (UPS). Specifically, these complexes have been shown to target the p97/NPL4 pathway, leading to proteotoxic stress and subsequent cell death in cancer cells.[2][3][4][5]
Dithiocarbamate-Copper Complex as an Inhibitor of the p97/NPL4 Pathway
The following diagram illustrates the proposed mechanism of action:
Caption: Inhibition of the p97/NPL4 pathway by a dithiocarbamate-copper complex.
The dithiocarbamate acts as an ionophore, transporting copper ions into the cell. The resulting complex then inhibits the function of the p97-NPL4 segregase, which is crucial for the processing and degradation of ubiquitinated proteins by the proteasome.[2][3][4] This inhibition leads to an accumulation of misfolded and ubiquitinated proteins, forming toxic aggregates.[5] The resulting proteotoxic stress ultimately triggers programmed cell death (apoptosis) in cancer cells.[2]
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of benzyl diethyldithiocarbamate. A detailed experimental protocol for its synthesis has been presented, along with a summary of its key physical, chemical, and spectroscopic properties in clearly structured tables. Furthermore, a significant biological mechanism of action for dithiocarbamate-copper complexes, the inhibition of the p97/NPL4 pathway, has been described and visualized. This information serves as a foundational resource for researchers working with dithiocarbamates and exploring their potential applications in medicinal chemistry and drug development.
References
- 1. 13Carbon NMR [chem.ch.huji.ac.il]
- 2. Identification of novel dithiocarbamate-copper complexes targeting p97/NPL4 pathway in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. The revival of dithiocarbamates: from pesticides to innovative medical treatments - PMC [pmc.ncbi.nlm.nih.gov]
